4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine
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Overview
Description
4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by the presence of chloro and methoxy substituents on the benzodiazepine core, which may influence its pharmacological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a cyclocondensation reaction involving an aminobenzophenone derivative and a suitable amine. For instance, the reaction of 3-chlorobenzophenone with an appropriate amine under acidic conditions can yield the benzodiazepine core.
Introduction of Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be performed using methanol and a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and safety. Continuous flow synthesis allows for precise control of reaction conditions and can be used to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, methanol with a strong acid catalyst for methoxylation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
Chemistry: In chemistry, 4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound may be studied for its potential pharmacological effects. Benzodiazepines are known to interact with the central nervous system, and this compound could be investigated for its potential as an anxiolytic, hypnotic, or anticonvulsant agent.
Medicine: In medicine, the compound may have potential therapeutic applications. Its pharmacological profile could be evaluated in preclinical and clinical studies to determine its efficacy and safety for treating conditions such as anxiety, insomnia, or epilepsy.
Industry: In the pharmaceutical industry, this compound could be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chemical properties make it a valuable starting material for the production of various benzodiazepine derivatives.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine is likely similar to that of other benzodiazepines. Benzodiazepines exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. As a result, neuronal excitability is reduced, producing anxiolytic, sedative, and anticonvulsant effects.
Comparison with Similar Compounds
Diazepam: A widely used benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties.
Clonazepam: Known for its potent anticonvulsant effects and used in the treatment of epilepsy.
Lorazepam: Commonly prescribed for anxiety disorders and has a relatively short duration of action.
Uniqueness: 4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-Benzodiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of chloro and methoxy groups could influence its binding affinity to GABA receptors and its overall pharmacokinetic profile.
Properties
IUPAC Name |
4-chloro-1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-22-14-7-11-8-16(19)20-21-17(13(11)9-15(14)23-2)10-4-3-5-12(18)6-10/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCDMJFYNZRTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=NN=C2C3=CC(=CC=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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